molecular formula C10H14N2O3 B13333755 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B13333755
M. Wt: 210.23 g/mol
InChI Key: ASGVQKTUQOCSKN-UHFFFAOYSA-N
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Description

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically conducted under controlled temperatures and in the presence of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole and pyran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6(2)12-9(10(13)14)7-5-15-4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGVQKTUQOCSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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